molecular formula C7H16Hg B14452280 (2-Methylpropyl)(propan-2-yl)mercury CAS No. 78226-14-9

(2-Methylpropyl)(propan-2-yl)mercury

Cat. No.: B14452280
CAS No.: 78226-14-9
M. Wt: 300.79 g/mol
InChI Key: BUMNHEGYFAVCIN-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(propan-2-yl)mercury, also known as isobutyl(isopropyl)mercury, is an organomercury compound with the molecular formula C₇H₁₆Hg (calculated molecular weight: 312.81 g/mol). Its structure consists of a mercury atom bonded to two branched alkyl groups: an isobutyl (2-methylpropyl) group and an isopropyl (propan-2-yl) group. Organomercury compounds of this type are historically significant in synthetic chemistry, though their use has declined due to well-documented toxicity concerns .

Properties

CAS No.

78226-14-9

Molecular Formula

C7H16Hg

Molecular Weight

300.79 g/mol

IUPAC Name

2-methylpropyl(propan-2-yl)mercury

InChI

InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3;

InChI Key

BUMNHEGYFAVCIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Hg]C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of (2-Methylpropyl)(propan-2-yl)mercury may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.

    Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.

    Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Mercury oxides and alkyl derivatives.

    Reduction: Elemental mercury and alkyl groups.

    Substitution: Various organomercury compounds with different functional groups.

Scientific Research Applications

(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
(2-Methylpropyl)(propan-2-yl)mercury Not provided C₇H₁₆Hg 312.81 Branched alkyl groups enhance stability; lower volatility than methylmercury analogs
Ethyl(1-methylethyl)mercury 59049-79-5 C₅H₁₂Hg 272.74 Smaller substituents may increase reactivity; potential synthetic intermediate
Bis(2-methylpropyl)mercury 24470-76-6 C₈H₁₈Hg 314.81 Symmetrical structure; higher thermal stability due to reduced steric strain
Bromo(2-methylpropyl)mercury 28859-82-7 C₄H₉BrHg 337.61 Halogen substituent increases electrophilicity; likely precursor for cross-coupling reactions

Substituent Effects on Stability and Reactivity

  • In contrast, ethyl(isopropyl)mercury (CAS 59049-79-5) has smaller substituents, which may render it more reactive in substitution reactions .
  • Symmetry : Bis(isobutyl)mercury (CAS 24470-76-6) exhibits a symmetrical structure, which often correlates with higher melting points and crystallinity compared to asymmetric analogs like the target compound .
  • Halogen Influence: Bromo(isobutyl)mercury (CAS 28859-82-7) contains a labile Hg–Br bond, making it more reactive toward nucleophiles than alkylmercury compounds. This property is exploitable in synthetic routes to other organometallic species .

Toxicity and Environmental Considerations

All organomercury compounds are highly toxic, with effects ranging from neurotoxicity to organ damage. While methylmercury is the most bioaccumulative due to its volatility, larger alkyl groups in compounds like (2-Methylpropyl)(propan-2-yl)mercury may reduce airborne dispersion.

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